molecular formula C11H12F3NO B6166529 (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol CAS No. 1567666-71-0

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol

Cat. No.: B6166529
CAS No.: 1567666-71-0
M. Wt: 231.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol typically involves the following steps:

    Starting Materials:

    Reaction Conditions: The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce a fully saturated pyrrolidine derivative.

Scientific Research Applications

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects. The pyrrolidine ring may interact with active sites on enzymes, leading to inhibition or activation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine
  • (3R)-3-[4-(trifluoromethyl)phenyl]pyrrolidine

Uniqueness

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol is unique due to the presence of the hydroxyl group on the pyrrolidine ring, which can participate in hydrogen bonding and increase the compound’s solubility in water. This feature distinguishes it from other similar compounds that lack this functional group.

Properties

CAS No.

1567666-71-0

Molecular Formula

C11H12F3NO

Molecular Weight

231.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.